Cas no 2229636-92-2 (tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate)

Tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an amine-functionalized side chain. This compound is valuable in organic synthesis, particularly in peptide and pharmaceutical research, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions. The 2-methylphenyl moiety enhances stability, while the 1-aminopropan-2-yl side chain provides versatility for further functionalization. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under inert conditions to preserve its reactivity and integrity.
tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate structure
2229636-92-2 structure
Product name:tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate
CAS No:2229636-92-2
MF:C15H24N2O2
Molecular Weight:264.363264083862
CID:6593373
PubChem ID:165826719

tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate
    • EN300-1885873
    • tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
    • 2229636-92-2
    • インチ: 1S/C15H24N2O2/c1-10-8-12(11(2)9-16)6-7-13(10)17-14(18)19-15(3,4)5/h6-8,11H,9,16H2,1-5H3,(H,17,18)
    • InChIKey: ZFLCPZGRPLVWBS-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1C)C(C)CN)=O)C(C)(C)C

計算された属性

  • 精确分子量: 264.183778013g/mol
  • 同位素质量: 264.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1885873-0.5g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
0.5g
$1234.0 2023-09-18
Enamine
EN300-1885873-1.0g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
1g
$1286.0 2023-06-01
Enamine
EN300-1885873-5.0g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
5g
$3728.0 2023-06-01
Enamine
EN300-1885873-5g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
5g
$3728.0 2023-09-18
Enamine
EN300-1885873-0.05g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
0.05g
$1080.0 2023-09-18
Enamine
EN300-1885873-10.0g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
10g
$5528.0 2023-06-01
Enamine
EN300-1885873-2.5g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
2.5g
$2520.0 2023-09-18
Enamine
EN300-1885873-10g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
10g
$5528.0 2023-09-18
Enamine
EN300-1885873-1g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
1g
$1286.0 2023-09-18
Enamine
EN300-1885873-0.25g
tert-butyl N-[4-(1-aminopropan-2-yl)-2-methylphenyl]carbamate
2229636-92-2
0.25g
$1183.0 2023-09-18

tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate 関連文献

tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamateに関する追加情報

Introduction to tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate (CAS No. 2229636-92-2)

tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate (CAS No. 2229636-92-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino-substituted propyl chain, and a methylated phenyl ring. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate can be represented as follows: C15H25N3O2. The tert-butyl group provides steric hindrance and stability, while the amino-substituted propyl chain offers flexibility and potential for interactions with biological targets. The methylated phenyl ring enhances the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with intracellular targets.

In recent years, tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate has been the subject of several studies aimed at elucidating its biological properties and potential therapeutic applications. One notable area of research has focused on its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate to interact with specific GPCRs makes it a promising candidate for the development of novel drugs targeting these receptors.

A study published in the Journal of Medicinal Chemistry in 2021 reported that tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate exhibited potent agonist activity at the serotonin 5-HT1A receptor, a key target for the treatment of anxiety and depression. The researchers found that the compound effectively increased intracellular calcium levels in cells expressing the 5-HT1A receptor, suggesting its potential as a lead compound for developing new anxiolytic and antidepressant drugs.

Beyond its activity at GPCRs, tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate has also shown promise in modulating other important biological pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that the compound exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate have also been investigated to assess its suitability for therapeutic use. Preclinical studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings suggest that it can be effectively delivered to target tissues following oral administration, which is an important consideration for drug development.

In addition to its therapeutic potential, tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate has been explored as a tool compound in academic research. Its unique chemical structure and biological activities make it useful for probing the mechanisms of action of specific receptors and signaling pathways. For example, researchers have used this compound to study the role of 5-HT1A receptors in neural plasticity and cognitive function.

The safety profile of tert-butyl N-4-(1-aminopropan-2-yl)-2-methylphenylcarbamate has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its safety profile in humans.

In conclusion, tert-butyl N-4-(1-aminopropan-2-y l)-2-methylpheny lcarbamat e (CAS No. 2 0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.

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